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Compound of Interest

2-(3-Methoxyphenyl)prop-2-enoic
Compound Name: d
aci

Cat. No.: B8654541

Get Quote

Nomenclature, Synthesis, and Reactivity Profile

Executive Summary
-Methylene-3-methoxybenzeneacetic acid is a bifunctional aromatic intermediate belonging to

the class of atropic acid derivatives. Structurally, it consists of a phenylacetic acid core
functionalized with a methoxy group at the meta (3-) position and an exocyclic methylene group

(

) at the
-position.

This compound represents a critical building block in medicinal chemistry, particularly as a
precursor for

-substituted phenylpropionic acids (NSAID analogs) and as a monomer for functionalized
polystyrenes. Its

-unsaturated carboxylic acid moiety makes it a potent Michael acceptor, capable of covalent
interactions with nucleophilic cysteine residues in biological targets, which necessitates specific
handling protocols.
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Nomenclature and Synonyms

Accurate identification of this compound requires navigating between IUPAC systematic
naming and historical trivial names derived from tropic/atropic acid.

Er_i_ma_r_y Identifiers

Naming Convention Name Notes
2-(3-Methoxyphenylacrylic )

IUPAC Name " Preferred systematic name.
aci

_ 2-(3-Methoxyphenyl)prop-2- o o )
IUPAC Variant ) ) Explicit unsaturation indexing.
enoic acid

Benzeneacetic acid, Chemical Abstracts Service

(CAS) style.

CA Index Name
-methylene-3-methoxy-

. ] ] Derived from Atropic acid (2-
Trivial Name 3-Methoxyatropic acid ) )
phenylacrylic acid).

Descriptive -Methylene-m-methoxy- Common in older literature.
phenylacetic acid

Structural Code
e SMILES:COclccec(cl)C(=C)C(=0)0O

e InChl Key: (Analogous to Atropic Acid derivatives)

e Molecular Formula:ngcontent-ng-c2977031039=""_nghost-ng-c1310870263="" class="inline
ng-star-inserted">

[1I[21[3]14]

e Molecular Weight: 178.19 g/mol [2]

Chemical Structure & Reactivity Logic
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The molecule's reactivity is defined by the conjugation of the carboxylic acid with the exocyclic
double bond, creating an electron-deficient

-carbon.

3.1 Structural Visualization

The following diagram illustrates the core connectivity and the distinct "alpha-methylene”
functionality that drives its reactivity.

Core Structure

-COOH (Carboxyl)
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Click to download full resolution via product page

Figure 1: Structural connectivity of 2-(3-methoxyphenyl)acrylic acid highlighting the reactive
alpha-methylene center.

3.2 Reactivity Profile
e Michael Addition: The

-methylene group is highly susceptible to nucleophilic attack (e.g., thiols, amines). In drug
design, this feature is often exploited to design Targeted Covalent Inhibitors (TCIs).

e Polymerization: Similar to styrene, the exocyclic double bond can undergo radical
polymerization, leading to functionalized poly(atropic acid) derivatives used in hydrogels.

e Hydrogenation: Catalytic hydrogenation of the double bond yields 2-(3-
methoxyphenyl)propionic acid, a structural analog of NSAIDs like Ketoprofen or Fenoprofen.
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Synthetic Pathways

Synthesis of

-methylene-3-methoxybenzeneacetic acid typically avoids direct carboxylation of styrenes due
to selectivity issues. The most robust protocols involve "methylenation” of phenylacetic acid
precursors.

Protocol A: Hydroxymethylation-Elimination (Industrial
Standard)

This route uses the saturated acid as the starting material.
o Starting Material: 3-Methoxyphenylacetic acid (CAS 1798-09-0).[5]
e Reagents: Formaldehyde (HCHO), Base (KOH or
).
e Mechanism:

o Aldol-like Condensation: The enolate of the phenylacetic acid attacks formaldehyde to
form the

-hydroxymethyl intermediate (Tropic acid derivative).

o Dehydration: Spontaneous or acid-catalyzed elimination of water yields the
-methylene product.

Step-by-Step Workflow:

Dissolve 3-methoxyphenylacetic acid (1.0 eq) in aqueous KOH (2.5 eq) at 0°C.

Add Formaldehyde (37% aq. solution, 1.5 eq) dropwise.

Stir at room temperature for 24 hours (Tropic acid formation).

Acidify to pH 1 with HCI and reflux for 2 hours to drive dehydration.
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o Extract with Ethyl Acetate, dry over

, and recrystallize from Hexane/EtOAc.

Protocol B: Perkin-Type Condensation
» Starting Material: 3-Methoxybenzaldehyde.

o Reagents: Acetic Anhydride, Sodium Acetate.

o Note: This typically yields Cinnamic acid (3-phenylacrylic acid). To get the 2-phenyl (atropic)
isomer, specific conditions or alternative precursors (like phenylmalonic acids) are required.
Protocol A is preferred for specificity.

3-Methoxyphenylacetic Acid
(CAS 1798-09-0)

i

Aldol Condensation
(HCHO / KOH)

i

Intermediate:
a-Hydroxymethyl derivative

i

Dehydration
(H+ / Reflux)

i

TARGET:
a-Methylene-3-methoxybenzeneacetic acid

Click to download full resolution via product page

Figure 2: Synthetic route via hydroxymethylation of phenylacetic acid.
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Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be
confirmed.

Technique Expected Signal Interpretation

Geminal vinylic protons of the

1H NMR (CDCI3) 6.40 (s, 1H), 5.95 (s, 1H)

group. Distinctive singlet pair.

1H NMR 3.80 (s, 3H) Methoxy group (-OCH3).
13C NMR 170-172 ppm Carboxyl Carbon (C=0).
Quaternary
13C NMR 140-145 ppm
-Carbon.
; Conjugated C=0 stretch
IR Spectroscopy 1680-1700 cm @ .(Jj)g
cid).
; C=C stretch (Exocyclic double
IR Spectroscopy 1620-1630 cm bond) ( Y
ond).

Applications in Drug Development

o Covalent Fragments: Used in Fragment-Based Drug Discovery (FBDD) to screen for
cysteine-reactive pockets in enzymes (e.g., Cathepsins, Kinases).

» Prodrug Design: The carboxylic acid can be esterified to improve permeability, while the
Michael acceptor moiety can be tuned to react with glutathione for metabolic clearance
studies.

e Impurity Standards: This compound serves as a reference standard for the degradation of
"3-methoxy" NSAID analogs or related phenylacetic acid drugs (e.g., impurities in the
synthesis of Tapentadol precursors).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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